

Physicochemical Properties of 11,13-Dihydroivalin: A Technical Guide

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Compound of Interest		
Compound Name:	11,13-Dihydroivalin	
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Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **11,13-Dihydroivalin**, a sesquiterpene lactone of interest in phytochemical and pharmacological research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and general principles of sesquiterpene lactone chemistry. It includes tabulated summaries of predicted properties, detailed experimental protocols for their determination, and a workflow for the isolation and characterization of similar natural products. This document aims to serve as a valuable resource for researchers working with **11,13-Dihydroivalin** and other related natural products.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family, such as those of the Inula genus.[1][2][3][4] These compounds are known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[1][2][3] **11,13-Dihydroivalin** is a derivative of Ivalin, a known eudesmanolide sesquiterpene lactone. The reduction of the exocyclic double bond at the **11,13**-position can significantly influence the biological activity of these molecules. Understanding the physicochemical properties of **11,13-Dihydroivalin** is crucial for its isolation, characterization, and further development as a potential therapeutic agent.



Physicochemical Properties

Direct experimental data for the physicochemical properties of **11,13-Dihydroivalin** are not readily available in the current literature. Therefore, the following table summarizes predicted values based on the known properties of structurally similar sesquiterpene lactones, such as $11\beta,13$ -Dihydrolactucin.

Property	Predicted Value/Information	Source/Basis for Prediction
Molecular Formula	C15H22O3	Based on the structure of Ivalin with a reduced 11,13-double bond.
Molecular Weight	~250.33 g/mol	Calculated based on the predicted molecular formula.
Melting Point (°C)	Not available	Expected to be a crystalline solid.
Boiling Point (°C)	Not available	Likely to decompose at high temperatures.
Solubility	Soluble in organic solvents like DMSO, ethanol, and methanol.	General solubility of sesquiterpene lactones. For stock solutions, storage at -20°C for short term and -80°C for long term is recommended to prevent degradation.
рКа	Not available	The lactone ring can be susceptible to hydrolysis under basic conditions.
Appearance	Colorless powder or gum	Typical appearance of isolated sesquiterpene lactones[5].

Spectroscopic Data (Predicted)



The following sections describe the expected spectroscopic features of **11,13-Dihydroivalin** based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for a sesquiterpene lactone structure. The reduction of the 11,13-double bond would result in the disappearance of the signals for the exocyclic methylene protons and the appearance of a doublet for the C-13 methyl group and a multiplet for the C-11 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Compared to its unsaturated analog, the signals for the sp² carbons of the exocyclic double bond (typically around 120-140 ppm) will be absent. Instead, new signals for the C-11 methine and C-13 methyl groups will appear in the aliphatic region (around 30-50 ppm and 10-20 ppm, respectively)[6].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and other small molecules from the lactone ring and the sesquiterpene skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will likely display a strong absorption band corresponding to the γ-lactone carbonyl stretching vibration, typically in the range of 1760-1780 cm⁻¹. Other characteristic bands for C-H and C-O stretching vibrations are also expected.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to determine the physicochemical properties of **11,13-Dihydroivalin**.

Isolation and Purification



· Protocol:

- Extraction: The dried and powdered plant material (e.g., from an Inula species) is extracted with a suitable organic solvent such as methanol or ethanol at room temperature.
- Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatography: The ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
- Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure 11,13-Dihydroivalin.

Melting Point Determination

- · Protocol:
 - A small amount of the purified solid is placed in a capillary tube.
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated slowly, and the temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Spectroscopic Analysis

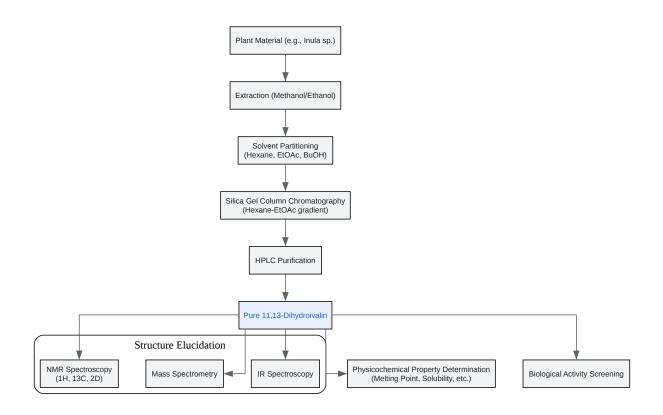
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).



- Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete structural elucidation.
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
 - Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.
 - Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).
 - Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Visualizations Workflow for Isolation and Characterization





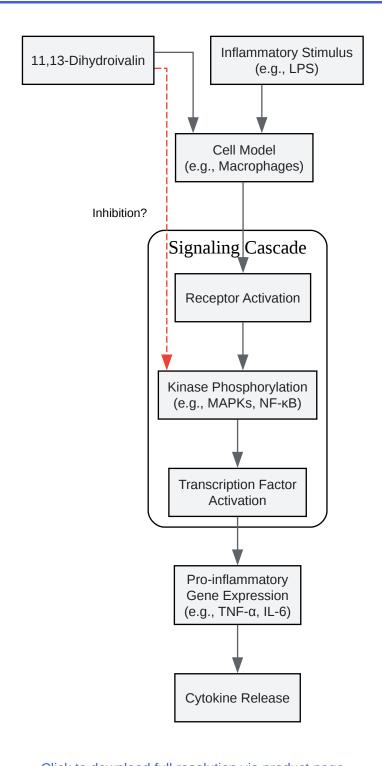
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Caption: Workflow for the isolation and characterization of **11,13-Dihydroivalin**.

General Signaling Pathway for Bioactivity Screening

Given that specific signaling pathways for **11,13-Dihydroivalin** are not yet elucidated, a general logical diagram for screening its biological activity, for instance, its potential anti-inflammatory effects, is presented.





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Caption: Logical workflow for screening the anti-inflammatory activity of **11,13-Dihydroivalin**.

Conclusion

This technical guide consolidates the predicted physicochemical properties and outlines the necessary experimental framework for the comprehensive characterization of **11,13**-



Dihydroivalin. While direct experimental data remains to be published, the information provided herein, based on analogous compounds, offers a solid foundation for researchers. The detailed protocols and workflows are intended to facilitate the isolation, identification, and biological evaluation of this and other related sesquiterpene lactones, thereby contributing to the advancement of natural product chemistry and drug discovery.

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